Cas no 2248323-36-4 (Tert-butyl 5-methoxypiperidine-3-carboxylate)

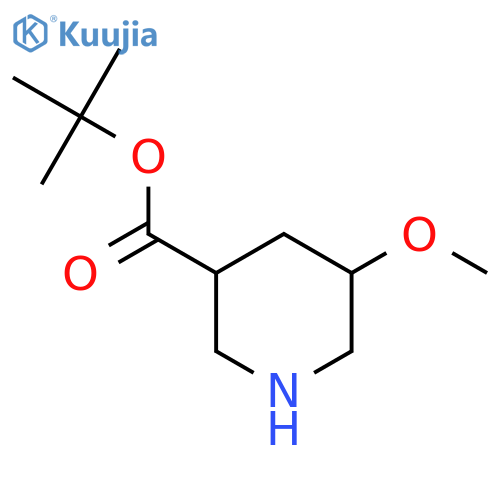

2248323-36-4 structure

商品名:Tert-butyl 5-methoxypiperidine-3-carboxylate

Tert-butyl 5-methoxypiperidine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2248323-36-4

- EN300-6495697

- Tert-butyl 5-methoxypiperidine-3-carboxylate

-

- インチ: 1S/C11H21NO3/c1-11(2,3)15-10(13)8-5-9(14-4)7-12-6-8/h8-9,12H,5-7H2,1-4H3

- InChIKey: IZGOOWGYKOVOKZ-UHFFFAOYSA-N

- ほほえんだ: O(C)C1CNCC(C(=O)OC(C)(C)C)C1

計算された属性

- せいみつぶんしりょう: 215.15214353g/mol

- どういたいしつりょう: 215.15214353g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 47.6Ų

Tert-butyl 5-methoxypiperidine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6495697-5.0g |

tert-butyl 5-methoxypiperidine-3-carboxylate, Mixture of diastereomers |

2248323-36-4 | 95% | 5g |

$2816.0 | 2023-05-29 | |

| Enamine | EN300-6495697-10.0g |

tert-butyl 5-methoxypiperidine-3-carboxylate, Mixture of diastereomers |

2248323-36-4 | 95% | 10g |

$4176.0 | 2023-05-29 | |

| Enamine | EN300-6495697-0.25g |

tert-butyl 5-methoxypiperidine-3-carboxylate, Mixture of diastereomers |

2248323-36-4 | 95% | 0.25g |

$481.0 | 2023-05-29 | |

| Enamine | EN300-6495697-0.1g |

tert-butyl 5-methoxypiperidine-3-carboxylate, Mixture of diastereomers |

2248323-36-4 | 95% | 0.1g |

$337.0 | 2023-05-29 | |

| Enamine | EN300-6495697-1.0g |

tert-butyl 5-methoxypiperidine-3-carboxylate, Mixture of diastereomers |

2248323-36-4 | 95% | 1g |

$971.0 | 2023-05-29 | |

| 1PlusChem | 1P028PVY-500mg |

tert-butyl5-methoxypiperidine-3-carboxylate,Mixtureofdiastereomers |

2248323-36-4 | 95% | 500mg |

$999.00 | 2024-05-25 | |

| 1PlusChem | 1P028PVY-10g |

tert-butyl5-methoxypiperidine-3-carboxylate,Mixtureofdiastereomers |

2248323-36-4 | 95% | 10g |

$5224.00 | 2024-05-25 | |

| Aaron | AR028Q4A-500mg |

tert-butyl5-methoxypiperidine-3-carboxylate,Mixtureofdiastereomers |

2248323-36-4 | 95% | 500mg |

$1068.00 | 2025-02-16 | |

| Aaron | AR028Q4A-1g |

tert-butyl5-methoxypiperidine-3-carboxylate,Mixtureofdiastereomers |

2248323-36-4 | 95% | 1g |

$1361.00 | 2025-02-16 | |

| Enamine | EN300-6495697-0.05g |

tert-butyl 5-methoxypiperidine-3-carboxylate, Mixture of diastereomers |

2248323-36-4 | 95% | 0.05g |

$226.0 | 2023-05-29 |

Tert-butyl 5-methoxypiperidine-3-carboxylate 関連文献

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

2248323-36-4 (Tert-butyl 5-methoxypiperidine-3-carboxylate) 関連製品

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量